

Validating the Antitumor Effects of TAS4464 In Vivo: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antitumor effects of TAS4464, a novel NEDD8-activating enzyme (NAE) inhibitor, with its alternative, MLN4924 (pevonedistat). The information presented is based on preclinical data to inform ongoing research and drug development in oncology.

Executive Summary

TAS4464 is a highly potent and selective inhibitor of NAE, a critical enzyme in the neddylation pathway that regulates protein degradation and cell survival.[1][2][3][4] Preclinical in vivo studies demonstrate that TAS4464 exhibits significant antitumor activity across a range of hematologic and solid tumor models.[1][2][3][4] It has shown greater potency and more sustained target inhibition compared to the first-in-class NAE inhibitor, MLN4924.[1][2][5] This guide summarizes the key in vivo efficacy data for TAS4464 and MLN4924, details the experimental protocols used in these studies, and illustrates the underlying mechanism of action.

Comparative In Vivo Efficacy of TAS4464 and Alternatives

The following tables summarize the quantitative data from head-to-head and independent in vivo studies of TAS4464 and MLN4924 in various cancer xenograft models.



Table 1: Antitumor Activity of TAS4464 in Human Cancer Xenograft Models

Cancer Model	Cell Line	Dosing Key Outcomes Regimen		Reference
Acute Lymphoblastic Leukemia	CCRF-CEM	100 mg/kg, IV, once weekly		
Mantle Cell Lymphoma	GRANTA-519	100 mg/kg, IV, once or twice weekly	Prominent antitumor activity	[1]
Clear Cell Sarcoma	SU-CCS-1	100 mg/kg, IV, once weekly	Significant tumor growth inhibition	[1]
Small Cell Lung Cancer	LU5266 (PDX)	75 mg/kg, IV, once or twice weekly	Superior antitumor activity compared to conventional therapies	[5]
Acute Myeloid Leukemia	THP-1	100 mg/kg, IV, twice weekly for 3 weeks	Complete tumor remission	[5][7]
Multiple Myeloma	MM.1S	Not specified	Superior antitumor activity compared to bortezomib	[8]

Table 2: Comparative Antitumor Activity of TAS4464 vs. MLN4924



Cancer Model	Cell Line	TAS4464 Dosing	MLN4924 Dosing	Comparativ e Efficacy	Reference
Acute Lymphoblasti c Leukemia	CCRF-CEM	100 mg/kg, IV, once weekly	120 mg/kg, IV, twice weekly	TAS4464 was more efficacious, leading to complete tumor regression.	[2][6]
Clear Cell Sarcoma	SU-CCS-1	100 mg/kg, IV, once weekly	Not specified	TAS4464 showed prominent antitumor activity.	[1]

Table 3: Antitumor Activity of MLN4924 in Human Cancer Xenograft Models

Cancer Model	Cell Line	Dosing Regimen	Key Outcomes	Reference
T-cell Acute Lymphoblastic Leukemia	CEM	60 mg/kg, IP, once daily for 7 days	Disease regression, 5 tumors completely disappeared.	[1][9]
Osteosarcoma	SJSA-1	30 mg/kg, SC, twice daily for 14 days	Suppression of tumor growth.	[6][10]
Cervical Carcinoma	ME-180, HeLa	10 mg/kg, IP, once daily for 32 days	Marked inhibition of tumor growth.	[11]

Mechanism of Action: The Neddylation Pathway





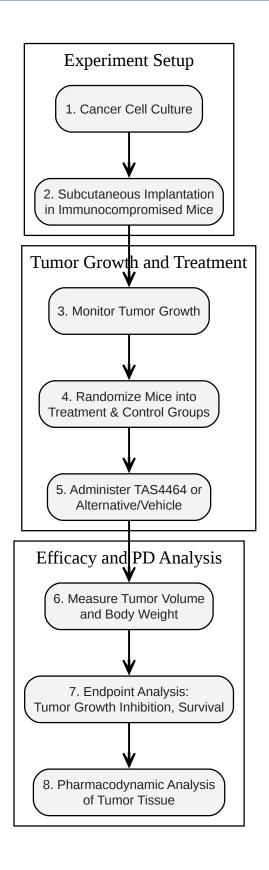


TAS4464 functions by inhibiting the NEDD8-activating enzyme (NAE), the initial and rate-limiting enzyme in the neddylation cascade.[1][3][4] This inhibition prevents the transfer of NEDD8 to its conjugating enzyme, thereby blocking the neddylation of cullin proteins within Cullin-RING ligase (CRL) complexes.[1][3][4] Inactivated CRLs are unable to ubiquitinate their substrate proteins, leading to the accumulation of key cell cycle regulators and tumor suppressors such as p21, p27, and CDT1.[5][10] This disruption of protein homeostasis results in cell cycle arrest, induction of apoptosis, and ultimately, the suppression of tumor growth.[1][5] [10][12]









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References

- 1. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme,
 Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncotarget.com [oncotarget.com]
- 7. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting NEDD8 Activating Enzyme with TAS4464: Unraveling its Antitumor Potential in Multiple Myeloma via NF-kB Pathway Inhibition [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MLN4924, a Novel NEDD8-activating enzyme inhibitor, exhibits antitumor activity and enhances cisplatin-induced cytotoxicity in human cervical carcinoma: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
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